Cas no 874804-35-0 (2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide)

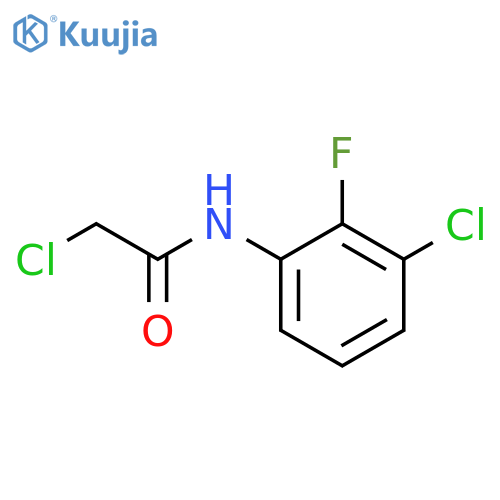

874804-35-0 structure

商品名:2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide

CAS番号:874804-35-0

MF:C8H6Cl2FNO

メガワット:222.043743610382

MDL:MFCD06409143

CID:3148389

PubChem ID:16640622

2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide

- BBL017812

- BS-10028

- MFCD06409143

- Z362625192

- H22078

- STK482988

- ALBB-002408

- AKOS003237460

- 874804-35-0

-

- MDL: MFCD06409143

- インチ: InChI=1S/C8H6Cl2FNO/c9-4-7(13)12-6-3-1-2-5(10)8(6)11/h1-3H,4H2,(H,12,13)

- InChIKey: LKTLTXBTNBZOMZ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 220.9810474Da

- どういたいしつりょう: 220.9810474Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 29.1Ų

2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB380739-1g |

2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide; . |

874804-35-0 | 1g |

€237.00 | 2025-02-16 | ||

| TRC | C276580-1000mg |

2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide |

874804-35-0 | 1g |

$ 480.00 | 2022-04-01 | ||

| TRC | C276580-250mg |

2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide |

874804-35-0 | 250mg |

$ 185.00 | 2022-04-01 | ||

| TRC | C276580-500mg |

2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide |

874804-35-0 | 500mg |

$ 300.00 | 2022-04-01 | ||

| abcr | AB380739-5g |

2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide; . |

874804-35-0 | 5g |

€637.00 | 2025-02-16 | ||

| A2B Chem LLC | AJ01620-1g |

2-Chloro-n-(3-chloro-2-fluorophenyl)acetamide |

874804-35-0 | 95% | 1g |

$228.00 | 2024-04-19 | |

| A2B Chem LLC | AJ01620-5mg |

2-Chloro-n-(3-chloro-2-fluorophenyl)acetamide |

874804-35-0 | >95% | 5mg |

$215.00 | 2023-12-29 | |

| abcr | AB380739-1 g |

2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide |

874804-35-0 | 1g |

€239.00 | 2023-04-25 | ||

| abcr | AB380739-500mg |

2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide; . |

874804-35-0 | 500mg |

€205.00 | 2025-02-16 | ||

| abcr | AB380739-500 mg |

2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide |

874804-35-0 | 500MG |

€195.40 | 2023-02-20 |

2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

874804-35-0 (2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide) 関連製品

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:874804-35-0)2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide

清らかである:99%

はかる:1g

価格 ($):160.0